Cas no 2172440-97-8 (2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid)

2-(3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclobutyl core with an acetic acid side chain, enhancing conformational rigidity, while the Fmoc group ensures orthogonal protection for solid-phase peptide synthesis (SPPS). The compound’s unique design facilitates controlled incorporation into peptide sequences, particularly for constrained or cyclic peptide architectures. The Fmoc group is cleavable under mild basic conditions, ensuring compatibility with standard SPPS protocols. This derivative is particularly valuable for researchers developing peptidomimetics or bioactive peptides requiring precise steric control. Its high purity and stability make it suitable for demanding synthetic workflows.
2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid structure
2172440-97-8 structure
Product name:2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid
CAS No:2172440-97-8
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6084869
PubChem ID:165571713

2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid
    • EN300-1578091
    • 2172440-97-8
    • 2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
    • インチ: 1S/C26H30N2O5/c1-16(10-24(29)27-14-18-11-17(12-18)13-25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23H,10-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChIKey: JYMUCZXMIFJBDT-UHFFFAOYSA-N
    • SMILES: OC(CC1CC(CNC(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 685
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 105Ų

2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1578091-10.0g
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
10g
$14487.0 2023-06-04
Enamine
EN300-1578091-100mg
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
100mg
$993.0 2023-09-24
Enamine
EN300-1578091-2.5g
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578091-250mg
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
250mg
$1038.0 2023-09-24
Enamine
EN300-1578091-5000mg
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
5000mg
$3273.0 2023-09-24
Enamine
EN300-1578091-0.1g
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578091-1.0g
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
1g
$3368.0 2023-06-04
Enamine
EN300-1578091-0.25g
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578091-2500mg
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
2500mg
$2211.0 2023-09-24
Enamine
EN300-1578091-500mg
2-(3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutyl)acetic acid
2172440-97-8
500mg
$1084.0 2023-09-24

2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid 関連文献

2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acidに関する追加情報

Research Briefing on 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid (CAS: 2172440-97-8)

In recent years, the compound 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid (CAS: 2172440-97-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclobutylacetic acid moiety makes it a versatile intermediate in organic synthesis and bioconjugation strategies.

Recent studies have focused on the synthesis and optimization of 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid to enhance its stability, solubility, and reactivity. Researchers have employed advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) to purify and characterize this compound. The Fmoc group, in particular, has been instrumental in facilitating the stepwise assembly of peptides, while the cyclobutyl ring contributes to the conformational rigidity of the molecule, potentially improving its binding affinity to biological targets.

One of the key findings from recent research is the application of this compound in the development of novel peptide-based therapeutics. For instance, it has been utilized as a building block in the synthesis of cyclic peptides, which are known for their enhanced metabolic stability and target specificity. Additionally, its role in the construction of peptide-drug conjugates (PDCs) has been investigated, with promising results in improving the pharmacokinetic properties of small-molecule drugs. These advancements highlight the compound's potential in addressing challenges related to drug delivery and bioavailability.

Further investigations have explored the mechanistic aspects of 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid in biological systems. In vitro studies have demonstrated its ability to modulate protein-protein interactions, particularly in pathways associated with inflammation and cancer. The compound's unique structure allows it to act as a molecular scaffold, enabling the design of inhibitors or activators of specific protein targets. These findings underscore its utility in the rational design of next-generation therapeutics.

Despite these promising developments, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed to fully realize its potential in clinical settings. Ongoing research aims to optimize synthetic routes and evaluate the safety profile of derivatives based on this scaffold. Collaborative efforts between academia and industry are expected to drive further innovations in this area.

In conclusion, 2-(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutyl)acetic acid (CAS: 2172440-97-8) represents a valuable tool in chemical biology and drug discovery. Its multifunctional nature and adaptability make it a promising candidate for a wide range of applications, from peptide synthesis to targeted therapy. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing the field of medicinal chemistry.

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